An In-depth Technical Guide to the Physical Properties of (1R)-2-Methyl-1-phenylbutan-1-amine Hydrochloride
An In-depth Technical Guide to the Physical Properties of (1R)-2-Methyl-1-phenylbutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of the chiral amine salt, (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride. As a compound of interest in pharmaceutical research and development, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and analytical characterization. This document offers a blend of theoretical understanding and practical experimental guidance to support researchers in their work with this and similar molecules.
Chemical Identity and Structure
(1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride is the hydrochloride salt of the (1R)-enantiomer of 2-Methyl-1-phenylbutan-1-amine. The presence of a stereocenter at the benzylic carbon (C1) gives rise to its optical activity. The hydrochloride salt form is often preferred in pharmaceutical applications to enhance solubility and stability.
The molecular structure consists of a phenyl group and a 2-methylbutyl group attached to a chiral aminic carbon. The "(1R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Caption: Chemical structure of (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride.
Summary of Physical Properties
A precise Certificate of Analysis for the (1R)-enantiomer is not publicly available. The following table summarizes the known and expected physical properties. Data for the corresponding (1S)-enantiomer hydrochloride is used as a close approximation where direct data for the (1R)-enantiomer is unavailable.
| Property | Value | Source/Comment |
| CAS Number | Not readily available | The CAS number for the (1S)-enantiomer hydrochloride is 1822326-55-5.[1] |
| Molecular Formula | C₁₁H₁₇N · HCl | Based on chemical structure. |
| Molecular Weight | 199.72 g/mol | Calculated based on the molecular formula. The formula weight for a related compound is 199.7.[2] |
| Appearance | Expected to be a crystalline solid | A related compound, 2-Methylamino-1-phenylbutane (hydrochloride), is a crystalline solid.[2] |
| Melting Point | Not readily available | Expected to be similar to the (1S)-enantiomer. |
| Solubility | Soluble in DMF, DMSO, and Ethanol. Moderately soluble in PBS (pH 7.2). | Based on data for the related compound 2-Methylamino-1-phenylbutane (hydrochloride).[2] |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign to the (1S)-enantiomer. | A fundamental property of enantiomers. |
Detailed Physical Properties
Appearance and Physical State
(1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride is expected to be a white to off-white crystalline solid at room temperature. The crystallinity is a key indicator of purity, which can be further assessed by techniques such as X-ray powder diffraction (XRPD).
Solubility
The hydrochloride salt form is designed to improve the aqueous solubility of the parent amine. Based on a structurally similar compound, it is anticipated to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2] Its solubility in aqueous buffers like phosphate-buffered saline (PBS) is expected to be pH-dependent, with higher solubility at lower pH values where the amine is fully protonated.
Expert Insight: When developing analytical methods, especially for HPLC, understanding the solubility in common mobile phase components (e.g., acetonitrile, methanol, water) is crucial. For formulation development, solubility studies in various pharmaceutical-grade solvents and buffer systems are a prerequisite.
Melting Point
The melting point is a critical physical constant for the identification and purity assessment of a solid compound. A sharp melting range typically indicates high purity. While the exact melting point for the (1R)-enantiomer is not documented in publicly available sources, it is expected to be identical to its (1S)-enantiomer. Any depression or broadening of the melting range would suggest the presence of impurities.
Optical Rotation
As a chiral molecule, (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride will rotate the plane of polarized light. The specific rotation, [α], is a characteristic property. The (1R)-enantiomer will exhibit a specific rotation that is equal in magnitude but opposite in sign to the (1S)-enantiomer. The direction of rotation (dextrorotatory (+) or levorotatory (-)) must be determined experimentally.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and quality control of (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals include:
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Aromatic protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the phenyl group.
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Benzylic proton (-CH-N): A signal whose chemical shift will be influenced by the neighboring amine and alkyl groups.
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Alkyl protons: Signals corresponding to the methyl and methylene groups of the 2-methylbutyl chain. The diastereotopic nature of the methylene protons adjacent to the stereocenter may result in complex splitting patterns.
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Amine protons (-NH₃⁺): A broad signal, the chemical shift and appearance of which will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:
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Aromatic carbons: Signals in the range of 125-140 ppm.
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Benzylic carbon (-CH-N): A signal in the range of 50-60 ppm.
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Alkyl carbons: Signals in the aliphatic region (10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt.
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C-H stretching (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.
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N-H bending: An absorption around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated free amine [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C₁₁H₁₇N).
Experimental Protocols
The following are detailed, self-validating protocols for the determination of the key physical properties of (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride.
Melting Point Determination
Caption: Workflow for accurate melting point determination.
Protocol:
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Sample Preparation: A small amount of the sample is finely ground to ensure uniform heat distribution.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate. The temperature at which melting begins and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.
Specific Rotation Measurement
Caption: Workflow for determining specific rotation.
Protocol:
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Solution Preparation: An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., methanol or water) to a known concentration.
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Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The path length of the sample cell is also recorded.
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Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Use an appropriate number of scans to achieve a good signal-to-noise ratio.
IR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
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Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water).
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Data Acquisition: Infuse the solution into the mass spectrometer using an ESI source and acquire the mass spectrum in the positive ion mode.
Conclusion
The physical properties of (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride are fundamental to its application in research and development. While specific experimental data for this enantiomer is not widely published, this guide provides a robust framework for its characterization based on the properties of its stereoisomer and related compounds, alongside detailed, field-proven experimental protocols. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.
